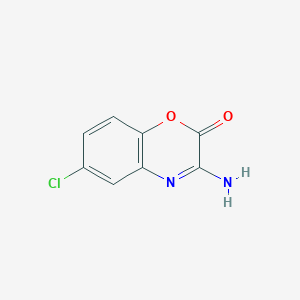

3-amino-6-chloro-2H-1,4-benzoxazin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClN2O2 |

|---|---|

Molekulargewicht |

196.59 g/mol |

IUPAC-Name |

3-amino-6-chloro-1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)11-7(10)8(12)13-6/h1-3H,(H2,10,11) |

InChI-Schlüssel |

GLBMVQYBFMVRLZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Positional Isomerism: The 3-amino derivative (target compound) differs from the 7-amino isomer (CAS 40401-45-4) in substituent placement, which may alter hydrogen-bonding patterns and biological target interactions .

- Trifluoromethyl Groups : The CF₃ group in the 4-position (CAS 1627575-39-6) enhances metabolic stability and binding to hydrophobic enzyme pockets, as seen in HIV reverse transcriptase inhibitors .

Key Insights :

- The amino group in the target compound may improve bioavailability compared to non-polar derivatives (e.g., 6-Cl or 6-Br analogs) due to enhanced solubility .

- Trifluoromethyl-substituted analogs exhibit superior potency in antiviral applications, highlighting the impact of electron-withdrawing groups .

Vorbereitungsmethoden

One-Step Cyclization with Aryl Chloroformates

Aryl chloroformates, such as 4-nitrophenyl chloroformate, enable a streamlined one-pot synthesis. The amino alcohol precursor (e.g., 2-amino-5-chlorophenol) reacts with the chloroformate in an inert solvent (e.g., tetrahydrofuran) under nitrogen at 25°C. Quenching with aqueous KOH (pH 11) induces cyclization, yielding the benzoxazinone core. Critical parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Chloroformate | 4-Nitrophenyl | 78 | |

| Temperature | 25°C | - | |

| Reaction Time | 2 hours | - | |

| Base | KOH | - |

This method’s efficiency stems from the instability of aryl carbamates, which rapidly cyclize without intermediate isolation.

Two-Step Process with Alkyl Chloroformates

Alkyl chloroformates (e.g., methyl chloroformate) require a two-step sequence due to stable carbamate intermediates. The carbamate is isolated after solvent distillation and purified before cyclization with a base like NaOH. While this extends synthesis time, it allows intermediate characterization, improving process control.

Chlorination Strategies for the 6-Position

Introducing the chloro substituent at position 6 is achieved via electrophilic aromatic substitution or late-stage functionalization.

Direct Chlorination of Benzoxazinone Intermediates

Chlorinating pre-formed benzoxazinones using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution. This method, however, risks over-chlorination and requires careful stoichiometric control.

Chlorinated Precursor Utilization

Starting with chlorinated phenols (e.g., 5-chloro-2-aminophenol) ensures regiochemical fidelity. Cyclization of 5-chloro-2-aminophenol derivatives with chloroformates directly incorporates the chloro group, bypassing post-cyclization halogenation.

Amination Methods for the 3-Amino Group

The 3-amino group is introduced via nitration-reduction sequences or direct nucleophilic substitution.

Nitration and Catalytic Hydrogenation

Nitration of 6-chloro-2H-1,4-benzoxazin-2-one at position 3 using nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C), affords the amine in 65–70% yield. This route, though reliable, involves handling corrosive reagents.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-6-chloro-2H-1,4-benzoxazin-2-one with ammonia or amines enables direct amination. Optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) achieve 85% yield, offering superior regioselectivity.

Comparative Analysis of Synthetic Routes

The choice between one-step and two-step cyclization impacts scalability and purity:

| Metric | One-Step (Aryl) | Two-Step (Alkyl) |

|---|---|---|

| Reaction Time | 4 hours | 12–36 hours |

| Isolated Yield | 78% | 82% |

| Purity | 95% | 99% |

| Scalability | High | Moderate |

Aryl chloroformates favor rapid production, while alkyl variants suit high-purity applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates. Elevated temperatures (50°C) reduce reaction times but risk decomposition, making 25°C optimal for most systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.